5-(Cyclohexyloxy)pentane-1-sulfonyl chloride
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Overview
Description
5-(Cyclohexyloxy)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a cyclohexyloxy group attached to a pentane chain, which is further connected to a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(Cyclohexyloxy)pentanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{5-(Cyclohexyloxy)pentanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexyloxy)pentane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether solvents under inert atmosphere conditions.
Hydrolysis: The reaction with water or aqueous bases such as sodium hydroxide (NaOH) can lead to the formation of sulfonic acids.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
5-(Cyclohexyloxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: Utilized in the modification of polymers and the preparation of functionalized materials with specific properties.
Biological Studies: Investigated for its potential role in enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors or in the modification of proteins and peptides.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl Chloride: Contains a benzene ring instead of a cyclohexyloxy group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene ring and is commonly used in organic synthesis.
Uniqueness
5-(Cyclohexyloxy)pentane-1-sulfonyl chloride is unique due to the presence of the cyclohexyloxy group, which imparts specific steric and electronic properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C11H21ClO3S |
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Molecular Weight |
268.80 g/mol |
IUPAC Name |
5-cyclohexyloxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c12-16(13,14)10-6-2-5-9-15-11-7-3-1-4-8-11/h11H,1-10H2 |
InChI Key |
GATPQBXWGJQCDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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